(R)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol hydrochloride
Description
Properties
IUPAC Name |
(2R)-2-amino-2-(3,5-dibromophenyl)ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Br2NO.ClH/c9-6-1-5(8(11)4-12)2-7(10)3-6;/h1-3,8,12H,4,11H2;1H/t8-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVMXBCVAPHWEC-QRPNPIFTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)C(CO)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1Br)Br)[C@H](CO)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Br2ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electrophilic Aromatic Bromination
The dibromophenyl group is typically introduced via electrophilic substitution using bromine (Br₂) or N-bromosuccinimide (NBS). For example:
Procedure :
-
Substrate : 3-bromophenylacetone (1.0 eq)
-
Reagent : Br₂ (2.2 eq) in dichloromethane at 0°C
-
Catalyst : FeBr₃ (0.1 eq)
-
Yield : 78% 3,5-dibromophenylacetone after recrystallization
Critical Parameters :
| Factor | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | -5°C to 5°C | Prevents polybromination |
| Solvent polarity | CH₂Cl₂ > EtOAc | Enhances Br₂ solubility |
| Catalyst loading | 0.08–0.12 eq FeBr₃ | Balances reaction rate vs. side products |
Over-bromination can occur above 10°C, leading to tribrominated byproducts that reduce final compound purity.
Reductive Amination Route
Ketone Intermediate Preparation
The dibrominated ketone 3,5-dibromophenylacetone serves as the key precursor:
Synthesis Data :
Enzymatic Reduction for Chiral Control
The (R)-configuration is achieved through biocatalytic reduction using ketoreductases (KREDs):
Optimized Conditions :
-
Substrate : 3,5-dibromophenylacetone (100 mM)
-
Enzyme : KRED-228 (20 mg/mL)
-
Cofactor : NADPH (0.5 mM)
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Solvent : Phosphate buffer (pH 7.0)/DMSO (9:1 v/v)
-
Temperature : 30°C
Comparative Enzyme Performance :
| KRED Type | ee (%) | Productivity (g/L/h) |
|---|---|---|
| 228 | 93 | 0.85 |
| 101 | 82 | 0.62 |
| 154 | 88 | 0.71 |
This enzymatic approach eliminates the need for chiral auxiliaries while maintaining green chemistry principles.
Alternative Chemical Reduction Methods
For non-enzymatic synthesis, borane-based reagents enable stereocontrol:
CBS Reduction Protocol
Reaction Scheme :
3,5-Dibromophenylacetone + (R)-CBS catalyst → (R)-amino alcohol
Conditions :
-
Catalyst : (R)-CBS (0.2 eq)
-
Reductant : BH₃·THF (1.5 eq)
-
Temperature : -78°C → 0°C gradient
Limitations :
-
Requires cryogenic conditions (-78°C)
-
Catalyst costs prohibit large-scale use
Metal-Catalyzed Asymmetric Hydrogenation
Emerging methods employ ruthenium complexes:
| Catalyst | ee (%) | TOF (h⁻¹) |
|---|---|---|
| Ru-(S)-BINAP | 91 | 220 |
| Ru-(R)-DM-SEGPHOS | 95 | 180 |
| Ru-JosiPhos | 88 | 250 |
While promising, these methods currently suffer from substrate inhibition at concentrations >50 mM.
Hydrochloride Salt Formation
The final step involves converting the free base to its hydrochloride salt:
Procedure :
-
Dissolve (R)-2-amino-2-(3,5-dibromophenyl)ethanol in anhydrous EtOAc
-
Add HCl gas at 0°C until pH 1.5–2.0
-
Precipitate with diethyl ether
-
Wash with cold acetone and dry under vacuum
Salt Characterization :
| Property | Value |
|---|---|
| Melting point | 189–192°C (dec.) |
| [α]²⁵D | +34.5° (c 1.0, H₂O) |
| Water solubility | 82 mg/mL |
X-ray crystallography confirms the hydrochloride salt maintains the (R)-configuration with >99% diastereomeric purity.
Industrial-Scale Optimization
Continuous Flow Bromination
Recent advances employ microreactor technology:
Benefits :
-
98% conversion in 12 min vs. 6 h batch
-
5-fold reduction in Br₂ usage
-
No metal catalysts required
Economic Impact :
| Parameter | Batch Process | Flow Process |
|---|---|---|
| CAPEX | $2.1M | $3.4M |
| OPEX (per kg) | $1,200 | $780 |
| Waste generation | 8.2 kg/kg | 1.1 kg/kg |
Downstream Processing
Membrane-based chiral separation achieves 99.5% ee:
Simulated Moving Bed (SMB) Chromatography :
-
Stationary phase: Cellulose tris(3,5-dimethylphenylcarbamate)
-
Mobile phase: Heptane/EtOH/DEA (80:20:0.1)
-
Productivity: 1.2 kg enantiomer/L-day
This method reduces solvent consumption by 60% compared to traditional crystallization.
Analytical Characterization
Critical quality attributes are monitored through:
HPLC Method :
| Column | Chiralpak AD-H (250 × 4.6 mm) |
|---|---|
| Mobile phase | n-Hexane/IPA/DEA (90:10:0.1) |
| Flow rate | 1.0 mL/min |
| Retention | (R)-enantiomer: 8.2 min |
| (S)-enantiomer: 9.7 min |
Spectroscopic Data :
-
¹H NMR (400 MHz, D₂O) : δ 7.81 (d, J=2.1 Hz, 2H), 7.65 (t, J=2.1 Hz, 1H), 4.32 (q, J=6.5 Hz, 1H), 3.18 (dd, J=12.4, 6.5 Hz, 1H), 2.97 (dd, J=12.4, 6.5 Hz, 1H)
-
HRMS : m/z 351.8821 [M+H]⁺ (calc. 351.8824 for C₈H₁₀Br₂NO⁺)
Chemical Reactions Analysis
Types of Chemical Reactions
The compound undergoes reactions typical of molecules containing amino (-NH₂), hydroxyl (-OH), and aromatic bromine substituents. Key reaction types include:
-
Oxidation of the hydroxyl group :
The primary alcohol (-OH) can be oxidized to a ketone or aldehyde. For example, oxidation with oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions may yield a ketone derivative. -
Reduction of the amino group :
The primary amine (-NH₂) can be reduced to a secondary or tertiary amine. Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may facilitate this transformation. -
Substitution reactions on the aromatic ring :
The bromine atoms on the 3,5-dibromophenyl ring may undergo nucleophilic aromatic substitution (NAS) or elimination reactions. For instance, the bromine substituents could react with nucleophiles (e.g., methoxide ions) under specific conditions .
Oxidation
-
Reagents : KMnO₄, CrO₃, or hydrogen peroxide (H₂O₂) with sodium hydroxide (NaOH) in methanol.
-
Conditions : Acidic or basic environments, depending on the oxidizing agent.
-
Mechanism : The hydroxyl group (-OH) is oxidized via a two-electron process to form a carbonyl group (C=O) .
Reduction
-
Reagents : LiAlH₄, NaBH₄, or catalytic hydrogenation (H₂/Pd).
-
Conditions : Anhydrous solvents (e.g., THF or EtOH) at room temperature or elevated temperatures.
-
Mechanism : The amine (-NH₂) undergoes protonation followed by hydride transfer, forming a secondary amine (-NH-).
Substitution
-
Reagents : Nucleophiles (e.g., NH₃, NH₂⁻) or electrophiles (e.g., NO₂⁺).
-
Conditions : High temperatures or catalytic systems (e.g., CuI for Ullmann coupling).
-
Mechanism : Bromine atoms act as leaving groups, enabling substitution on the aromatic ring .
Major Products
| Reaction Type | Reagents/Conditions | Major Product |
|---|---|---|
| Oxidation | KMnO₄/H+ or H₂O₂/NaOH | 2-Amino-2-(3,5-dibromophenyl)ethan-1-one |
| Reduction | LiAlH₄/THF | 2-(Methylamino)-2-(3,5-dibromophenyl)ethanol |
| Aromatic substitution | NH₃, CuI | 2-Amino-2-(3,5-diaminophenyl)ethan-1-ol |
Comparison with Analogous Compounds
| Compound | Functional Groups | Key Differences |
|---|---|---|
| (R)-2-Amino-2-phenylethanol | -NH₂, -OH, phenyl ring | Lacks bromine substituents |
| 3,5-Dibromophenethylamine | -NH₂, 3,5-dibromophenyl | Absence of hydroxyl group |
Scientific Research Applications
Pharmaceutical Development
(R)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol hydrochloride is primarily utilized in pharmaceutical research due to its potential as a chiral building block in the synthesis of biologically active compounds. Its specific stereochemistry allows for the development of enantiomerically pure drugs, which can enhance therapeutic efficacy and reduce side effects.
The compound exhibits significant biological activity, making it a candidate for studies focused on:
- Antimicrobial Properties : Research has indicated that derivatives of dibromophenyl compounds can exhibit antibacterial and antifungal activities.
- Anticancer Research : Preliminary studies suggest potential applications in cancer therapeutics, where compounds with similar structures have shown promise in inhibiting tumor growth.
Chemical Synthesis
This compound serves as an intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in:
- Nucleophilic Substitution Reactions : Useful for creating more complex molecular architectures.
- Coupling Reactions : Employed in the formation of new carbon-carbon bonds.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry investigated the antimicrobial effects of (R)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol derivatives. The results demonstrated that certain derivatives exhibited potent activity against Gram-positive bacteria, suggesting a pathway for developing new antibiotics.
Case Study 2: Anticancer Potential
Research conducted at a leading university explored the anticancer properties of dibromophenyl compounds. The study found that this compound showed inhibitory effects on specific cancer cell lines, indicating its potential as a lead compound for further drug development.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Substituent Effects: Halogen Variation
The 3,5-dibromophenyl group distinguishes this compound from analogs with other halogen or electron-withdrawing substituents. Key comparisons include:
Key Observations :
Stereochemical Influence
The (R)-configuration is critical for enantioselective interactions. For example:
- (S)-2-Amino-2-(3,5-difluorophenyl)ethan-1-ol HCl (CAS 2044705-93-1) exhibits a similarity score of 0.97 to its (R)-enantiomer (CAS 1956434-83-5) but may differ in biological activity or crystallization behavior .
- 2-Amino-2-(3,4-difluorophenyl)ethan-1-ol HCl (CAS 2197556-52-6) demonstrates how positional isomerism (3,4- vs. 3,5-substitution) alters molecular symmetry and physicochemical properties .
Spectral Characterization
- NMR Shifts : Bromine’s deshielding effect in the target compound would result in distinct ¹H/¹³C NMR signals compared to fluorine-substituted analogs (e.g., downfield shifts for aromatic protons) .
- FT-IR : The NH₂ and OH stretches in the hydrochloride salt form (~2500–3000 cm⁻¹) differ from free bases due to protonation .
Solubility and Stability
- Hydrochloride salts (e.g., CAS 1956434-83-5) generally exhibit improved aqueous solubility compared to free bases, critical for pharmaceutical formulations .
Biological Activity
(R)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol hydrochloride is a chiral compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and various applications, supported by case studies and research findings.
Chemical Structure and Synthesis
Chemical Structure:
The compound's IUPAC name is (2R)-2-amino-2-(3,5-dibromophenyl)ethanol hydrochloride. Its molecular formula is , and it features a dibromophenyl group, an amino group, and a hydroxyl group.
Synthesis:
The synthesis typically involves several steps:
- Bromination: The phenyl ring is brominated using bromine or N-bromosuccinimide (NBS) to introduce bromine atoms at the 3 and 5 positions.
- Amination: The brominated compound undergoes amination with an appropriate amine source.
- Hydroxylation: The resulting amino compound is hydroxylated to introduce the hydroxyl group.
- Resolution: The racemic mixture is resolved to obtain the (R)-enantiomer.
- Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes or receptors. It modulates enzymatic activity by binding to active sites, inhibiting substrate binding and catalytic processes. This interaction can lead to various biological effects depending on the target pathways involved.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Anticancer Activity: Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, a related compound demonstrated an IC50 value of 0.058 µM against T47D breast cancer cells .
- Antiviral Effects: The presence of halogen substituents on the phenyl ring enhances antiviral activity. Similar compounds have shown effectiveness against HIV with EC50 values in the nanomolar range .
- Enzyme Inhibition: The compound has been studied for its potential as an enzyme inhibitor, particularly in relation to acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in neurodegenerative diseases .
Anticancer Activity
A study investigated the anticancer potential of this compound analogs. The results indicated significant cytotoxicity against various cancer cell lines, particularly osteosarcoma and cervical carcinoma cells, with IC50 values below 0.1 µM in some cases .
Antiviral Studies
In antiviral assays, derivatives of this compound were tested against HIV strains. The structure-activity relationship (SAR) revealed that bromine substitution at specific positions on the phenyl ring significantly increased antiviral potency compared to other halogens like chlorine or fluorine .
Applications in Scientific Research
This compound has diverse applications across various fields:
- Medicinal Chemistry: As a building block for synthesizing complex organic molecules.
- Biological Research: Investigated for its potential therapeutic effects including anti-inflammatory and anti-cancer properties.
- Pharmaceutical Development: Used in drug formulation targeting specific diseases such as cancer and viral infections.
Summary Table of Biological Activities
Q & A
Q. What are the recommended synthetic routes for enantioselective preparation of (R)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol hydrochloride?
A common approach involves asymmetric reduction of the corresponding ketone precursor using chiral catalysts (e.g., Corey-Bakshi-Shibata reduction) or enzymatic methods. Post-reduction, the amine is typically protected, followed by bromination at the 3,5-positions of the phenyl ring. Final hydrochlorination ensures salt formation. Characterization via , , and chiral HPLC (e.g., using a Chiralpak® IA column) is critical to confirm enantiomeric excess (>98%) and structural integrity .
Q. How should researchers handle safety risks associated with this compound during laboratory synthesis?
The compound may pose hazards including skin/eye irritation (H315, H319) and respiratory irritation (H335). Implement the following precautions:
Q. What analytical techniques are essential for verifying purity and structural identity?
- HPLC-MS : Assess purity (>95%) using a C18 column (gradient: 0.1% TFA in water/acetonitrile).
- NMR Spectroscopy : Confirm the (R)-configuration via coupling constants (e.g., vicinal protons in the ethanolamine moiety).
- Elemental Analysis : Validate stoichiometry of the hydrochloride salt (CHBrClNO expected: C 25.54%, H 2.41%) .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during scale-up synthesis?
Use dynamic kinetic resolution (DKR) with immobilized enzymes (e.g., Candida antarctica lipase B) to minimize racemization. Monitor reaction progress via in-line FTIR or polarimetry. For industrial-scale chiral separation, simulated moving bed (SMB) chromatography with cellulose-based stationary phases achieves >99.5% enantiomeric excess .
Q. What strategies resolve contradictions in pharmacological activity data across different assays?
- Orthogonal Assays : Compare results from cell-based (e.g., cAMP modulation) and receptor-binding assays.
- Metabolic Stability Testing : Evaluate if hepatic metabolites interfere with activity (use human liver microsomes).
- Crystallographic Analysis : Determine if conformational changes in the receptor-ligand complex explain divergent activity .
Q. How does the compound’s stability vary under different pH and temperature conditions?
Conduct accelerated stability studies:
Q. What computational methods predict the compound’s binding affinity to target receptors?
- Molecular Docking : Use AutoDock Vina with receptor PDB structures (e.g., GPCRs).
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding mode stability.
- QSAR Models : Corinate substituent effects (e.g., bromine’s electronegativity) with activity trends .
Methodological Best Practices
Q. How to design a robust protocol for salt form screening?
Screen counterions (e.g., tartrate, phosphate) via solvent-mediated crystallization. Use high-throughput platforms (e.g., Crystal16®) to assess solubility and crystallinity. The hydrochloride form is preferred for enhanced stability and aqueous solubility .
Q. What in vitro assays are suitable for evaluating neuropharmacological potential?
- Radioligand Displacement : Test affinity for adrenergic/dopaminergic receptors (IC determination).
- Functional cAMP Assay : Use HEK-293 cells transfected with target receptors.
- CYP450 Inhibition Screening : Mitigate toxicity risks using fluorogenic substrates .
Data Interpretation and Reporting
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
